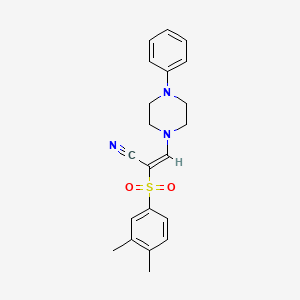
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and bioactive compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dimethylphenylsulfonyl compound with a 4-phenylpiperazine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen.Molecular Structure Analysis
The molecule contains several functional groups, including a sulfonyl group, a piperazine ring, and a nitrile group. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The nitrile group could potentially undergo reactions such as hydrolysis or reduction, while the piperazine ring might participate in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research by Vasin et al. (2015) on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones in reactions with diphenyldiazomethane highlights the importance of sulfonyl-containing compounds in facilitating novel organic synthesis pathways. This study demonstrates the versatility of sulfonyl derivatives in organic chemistry, particularly in the formation of complex heterocyclic structures which are crucial in drug development and materials science (Vasin, V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V., 2015).
Material Science Applications
The study by Wang et al. (2006) on the preparation and characterization of novel charged polyacrylonitrile/PES-C blend membranes for ultrafiltration showcases the application of acrylonitrile derivatives in creating advanced filtration materials. These materials are significant for their potential use in water treatment, dialysis, and other separation processes, emphasizing the role of such compounds in developing new technologies for environmental and healthcare applications (Wang, M., Wu, L., Mo, J., & Gao, C., 2006).
Biological Activity and Pharmacological Potential
Shen et al. (2015) investigated sulfonyl acrylonitriles for their potential in inhibiting cancer metastasis, highlighting a different aspect of sulfonyl and acrylonitrile derivatives' applicability. Their research points towards the therapeutic potential of these compounds, specifically in targeting cancer cells and preventing their spread, which opens up new avenues for developing anti-cancer agents (Shen, Y., Zificsak, C. A., Shea, J., et al., 2015).
Advanced Material Development
Wang et al. (2015) explored poly(arylene ether sulfone)s with multiple quaternary ammonium groups for anion exchange membranes, demonstrating the use of sulfone derivatives in energy applications, particularly in fuel cells. This research underlines the importance of such chemical compounds in developing high-performance materials for energy conversion and storage, emphasizing their role in advancing sustainable energy technologies (Wang, C., Shen, B., Chang, X., et al., 2015).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Further research could involve synthesizing this compound and studying its properties and potential biological activity. This could provide valuable information about its potential uses.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For detailed and accurate information, experimental studies and peer-reviewed research would be necessary.
properties
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-17-8-9-20(14-18(17)2)27(25,26)21(15-22)16-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,16H,10-13H2,1-2H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIRMYYDWTYCRQ-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

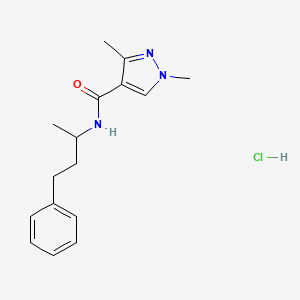
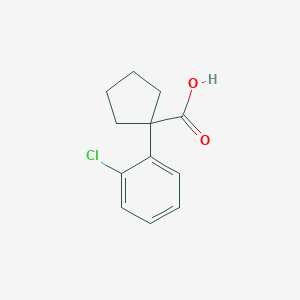
![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)
![5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)
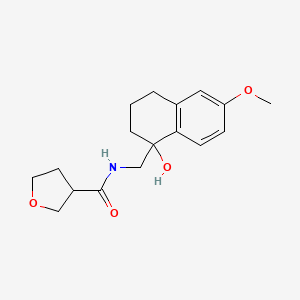
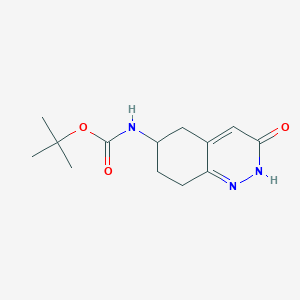
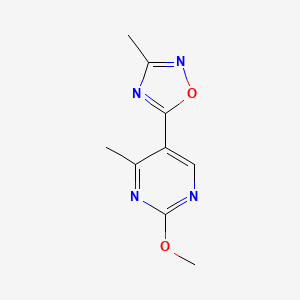
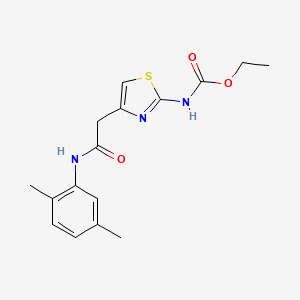
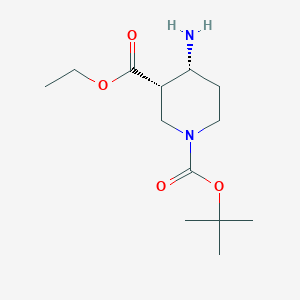
![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956214.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)